molecular formula C19H18N4O2 B7639381 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one

4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one

Cat. No. B7639381
M. Wt: 334.4 g/mol
InChI Key: ZYWLUIKNQXVRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one, also known as MIP, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. MIP is a piperazinone derivative that has been synthesized and studied extensively for its biological activity.

Mechanism of Action

The mechanism of action of 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one is not fully understood. However, it is thought to act on various receptors in the central nervous system, including the gamma-aminobutyric acid (GABA) receptor and the opioid receptor. This compound has been shown to increase the release of GABA, which is a neurotransmitter that inhibits the activity of neurons in the brain, leading to its anti-anxiety and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by inhibiting the transmission of pain signals in the central nervous system. Additionally, this compound has been shown to have anticonvulsant effects by increasing the release of GABA.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the central nervous system. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that could be explored in the study of 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one. One potential direction is the development of new drug delivery systems using this compound as a carrier. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with enhanced biological activity.

Synthesis Methods

4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one can be synthesized using various methods, including the condensation of 3-phenylpiperazine with 3-methylimidazo[1,5-a]pyridine-1-carboxylic acid followed by cyclization with anhydrous zinc chloride. Another method involves the reaction of 3-phenylpiperazine with 3-methylimidazo[1,5-a]pyridine-1-carbonyl chloride in the presence of triethylamine.

Scientific Research Applications

4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

4-(3-methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-21-16(15-9-5-6-11-22(13)15)19(25)23-12-10-20-18(24)17(23)14-7-3-2-4-8-14/h2-9,11,17H,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWLUIKNQXVRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=O)N3CCNC(=O)C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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